[Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester [Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 1208081-16-6
VCID: VC2679912
InChI: InChI=1S/C14H14F3N3O2/c1-3-22-11(21)8-20(2)12-9-6-4-5-7-10(9)18-13(19-12)14(15,16)17/h4-7H,3,8H2,1-2H3
SMILES: CCOC(=O)CN(C)C1=NC(=NC2=CC=CC=C21)C(F)(F)F
Molecular Formula: C14H14F3N3O2
Molecular Weight: 313.27 g/mol

[Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester

CAS No.: 1208081-16-6

Cat. No.: VC2679912

Molecular Formula: C14H14F3N3O2

Molecular Weight: 313.27 g/mol

* For research use only. Not for human or veterinary use.

[Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester - 1208081-16-6

Specification

CAS No. 1208081-16-6
Molecular Formula C14H14F3N3O2
Molecular Weight 313.27 g/mol
IUPAC Name ethyl 2-[methyl-[2-(trifluoromethyl)quinazolin-4-yl]amino]acetate
Standard InChI InChI=1S/C14H14F3N3O2/c1-3-22-11(21)8-20(2)12-9-6-4-5-7-10(9)18-13(19-12)14(15,16)17/h4-7H,3,8H2,1-2H3
Standard InChI Key IEVIMBPMVFZFRB-UHFFFAOYSA-N
SMILES CCOC(=O)CN(C)C1=NC(=NC2=CC=CC=C21)C(F)(F)F
Canonical SMILES CCOC(=O)CN(C)C1=NC(=NC2=CC=CC=C21)C(F)(F)F

Introduction

Chemical Identity and Structure

[Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester is a heterocyclic organic compound featuring a quinazoline core with specific functional group modifications. The compound contains a quinazoline ring system substituted with a trifluoromethyl group at the 2-position and a methylamino-acetate moiety at the 4-position . Its structure combines elements of heterocyclic chemistry with amino acid derivatives, resulting in a molecule with distinctive chemical and potentially biological properties.

Chemical Identifiers

The compound is uniquely identified through various systematic nomenclature systems and registry numbers as detailed in Table 1.

Table 1: Chemical Identifiers of [Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester

Identifier TypeValue
CAS Number1208081-16-6
Molecular FormulaC₁₄H₁₄F₃N₃O₂
Molecular Weight313.27 g/mol
InChIInChI=1S/C14H14F3N3O2/c1-3-22-11(21)8-20(2)12-9-6-4-5-7-10(9)18-13(19-12)14(15,16)17/h4-7H,3,8H2,1-2H3
InChI KeyIEVIMBPMVFZFRB-UHFFFAOYSA-N
SMILESCCOC(=O)CN(C)C1=NC(=NC2=CC=CC=C21)C(F)(F)F

The compound is also known by several synonyms, including N-Methyl-N-[2-(trifluoromethyl)-4-quinazolinyl]glycine ethyl ester and Ethyl 2-(methyl(2-(trifluoromethyl)quinazolin-4-yl)amino)acetate . These alternative names reflect the same molecular structure while emphasizing different aspects of its chemical composition.

Structural Features

The molecular structure of [Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester comprises several key functional groups that define its chemical behavior:

  • A quinazoline heterocyclic core (fused benzene and pyrimidine rings)

  • A trifluoromethyl (CF₃) group at the 2-position of the quinazoline ring

  • A tertiary amine linkage at the 4-position of the quinazoline ring

  • A glycine ethyl ester moiety attached to the amine nitrogen

  • A methyl group on the amine nitrogen, creating a tertiary amine structure

Physical and Chemical Properties

The physical and chemical properties of [Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester are influenced by its unique structural elements, particularly the trifluoromethyl substitution and the ester functionality.

General Physical Properties

While empirical data on specific physical properties is limited in the available literature, certain characteristics can be inferred from its structure and chemical classification. The compound exists as a solid at room temperature, consistent with similar quinazoline derivatives .

Chemical Behavior and Reactivity

The chemical reactivity of [Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester is determined by its constituent functional groups:

  • The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, potentially influencing its interaction with biological targets . This fluorinated substituent also affects the electronic distribution within the quinazoline ring system, altering its reactivity profile.

  • The ethyl ester group represents a potential site for hydrolysis reactions, which could be relevant for prodrug applications or metabolic transformations. Under basic conditions, this ester can undergo hydrolysis to form the corresponding carboxylic acid.

  • The tertiary amine linkage provides a nucleophilic center, though its reactivity is diminished compared to primary or secondary amines due to steric hindrance and electronic effects from the adjacent groups.

The compound's quinazoline core contributes to its potential for π-stacking interactions and hydrogen bonding, properties that may be significant for molecular recognition processes in biological systems . These intermolecular forces could play a role in the compound's solubility behavior and interactions with potential biological targets.

Synthesis and Preparation

Purification Methods

Purification of [Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester typically employs standard techniques for similar organic compounds, including:

  • Column chromatography using silica gel and appropriate solvent systems

  • Recrystallization from suitable solvent combinations

  • Potentially, preparative HPLC for high-purity requirements

Commercial samples are typically available with purity levels above 95%, suggesting that effective purification protocols have been established .

SupplierCatalog ReferencePackage SizePrice
Cymit Quimica54-PC1043111g361.00 €
VWR/Matrix Scientific101917-404Not specified727.69 USD
VulcanchemVC2679912Research quantitiesNot specified

The compound is typically supplied at purity levels of ≥95%, making it suitable for research applications . Larger quantities may be available through custom synthesis services offered by these or other chemical manufacturers.

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